Benzhydryl isothiocyanate
Overview
Description
Synthesis Analysis
Isothiocyanates are known for their highly reactive -N=C=S group, which can undergo nucleophilic additions to form various derivatives. A common method to quantify isothiocyanates involves cyclocondensation reactions with 1,2-benzenedithiol, indicating a potential pathway for synthesizing related compounds (Zhang et al., 1996). Additionally, electrochemical methods have been developed for benzylic isothiocyanation, providing a selective and oxidant-free synthesis approach for isothiocyanate derivatives (Zhang et al., 2022).
Molecular Structure Analysis
The molecular structure of isothiocyanates features a central carbon atom connected to a nitrogen and a sulfur atom, forming a linear triatomic group. This structure is crucial for their reactivity and the formation of cyclic thiocarbonyl products. The electronic and structural properties of isothiocyanates have been explored through various analytical methods, including UV spectroscopy and HPLC (Zhang et al., 1996).
Chemical Reactions and Properties
Isothiocyanates react with amino groups and sulfhydryl side chains to form thiourea and dithiocarbamate derivatives, affecting the solubility and reactivity of the resulting compounds. These reactions have been studied in the context of proteins and peptides, demonstrating the functional versatility of isothiocyanates (Rawel et al., 1995).
Physical Properties Analysis
The physical properties of benzhydryl and isothiocyanate derivatives, such as solubility, volatility, and stability, are significantly influenced by their molecular structure and substituents. For instance, the highly electrophilic nature of the -N=C=S group in isothiocyanates makes them volatile and reactive, while modifications like those seen in benzhydryl compounds can enhance their solubility and stability in various solvents (Zhang et al., 1996).
Chemical Properties Analysis
The chemical properties of benzhydryl isothiocyanate derivatives include their reactivity towards nucleophiles, ability to undergo cycloaddition reactions, and potential for forming stable cyclic thiocarbonyl products. These properties are exploited in synthetic organic chemistry for the synthesis of a wide range of functionalized molecules (Katritzky et al., 2004).
Scientific Research Applications
Photolytic Studies
Research has demonstrated the role of benzhydryl isothiocyanate in the study of photolysis. Favaro and Mazzucato (1967) investigated the photolysis of benzhydryl isothiocyanate, among others, in rigid glasses at liquid nitrogen temperature. They identified intermediate and final products of photolysis, providing evidence for trapped radicals like benzyl, diphenylmethyl, and triphenylmethyl (Favaro & Mazzucato, 1967).
Protein Interaction Studies
Benzhydryl isothiocyanate has been studied for its interactions with proteins. Hernández-Triana et al. (1996) found that benzyl-isothiocyanate (BITC) could reduce the lysine content of egg white protein, affecting lysine availability and the bioutilization of nitrogen (Hernández-Triana et al., 1996).
Microbial Biosynthesis
Liu et al. (2016) explored the biosynthesis of benzyl isothiocyanate in Escherichia coli, demonstrating the potential for large-scale microbial production of this compound. This study contributes significantly to the field of metabolic engineering for the production of isothiocyanates (Liu, Yang, Wang, & Yu, 2016).
Antimicrobial Applications
Dias, Aires, and Saavedra (2014) investigated the antimicrobial activity of isothiocyanates, including benzhydryl isothiocyanate, against methicillin-resistant Staphylococcus aureus (MRSA). They found that benzhydryl isothiocyanate was highly effective, showing a minimum inhibitory concentration that varied significantly, indicating its potential as a tool against MRSA (Dias, Aires, & Saavedra, 2014).
Chemical Synthesis and Polymerization
Summers, Motsoeneng, and Summers (2021) described the preparation of benzhydryl 2-propanoyl-functionalized trithiocarbonate RAFT agents. They studied the RAFT polymerization of styrene mediated by these agents, contributing to the field of polymer chemistry (Summers, Motsoeneng, & Summers, 2021).
Bioconjugation Research
Petri et al. (2020) explored the fragment-based development of a new benzyl-isothiocyanate-activated fluorescent dye, comparing its reactivity and selectivity with other compounds. This study has implications for protein labeling in medicinal chemistry and chemical biology (Petri et al., 2020).
Cancer Prevention Research
Bianchini and Vainio (2004) discussed the role of isothiocyanates in cancer prevention, emphasizing their importance in reducing the risk of several types of cancers. This study highlights the significance of isothiocyanates, including benzhydryl isothiocyanate, in epidemiological studies related to cancer risk (Bianchini & Vainio, 2004).
Safety And Hazards
Benzhydryl isothiocyanate is classified as having acute toxicity, both orally and through inhalation or skin contact . It can cause skin and eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms if inhaled . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
[isothiocyanato(phenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOSFTZMBFYTED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334446 | |
Record name | Benzhydryl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzhydryl isothiocyanate | |
CAS RN |
3550-21-8 | |
Record name | Benzhydryl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzhydryl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.